molecular formula C15H24O3 B8154272 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol

3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol

Cat. No.: B8154272
M. Wt: 252.35 g/mol
InChI Key: WXOVBPULIAMOMB-UHFFFAOYSA-N
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Description

3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol is a chemical compound with the molecular formula C15H24O3 and a molecular weight of 252.35 g/mol . It is supplied as a liquid with a yellow to pale yellow, oily appearance . As a polyether derivative featuring benzyl protecting groups, this compound serves as a valuable building block in organic synthesis and materials science research. Its structure, containing ether linkages and a terminal hydroxyl group, makes it a potential precursor for constructing more complex molecular architectures or for use as a spacer in polymer chemistry. Researchers can utilize this compound in the development of novel organic materials or as an intermediate in multi-step synthetic routes. Proper storage conditions are essential for maintaining product integrity; it should be kept sealed in a dry environment at room temperature (20-22 °C) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-phenylmethoxypentoxy)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c16-10-7-13-17-11-5-2-6-12-18-14-15-8-3-1-4-9-15/h1,3-4,8-9,16H,2,5-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOVBPULIAMOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCOCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Significance of Ether Alcohol Functional Group Motifs

Molecules that contain both ether and alcohol functional groups are pivotal in organic chemistry, acting as versatile building blocks and intermediates in the synthesis of a wide array of more complex structures. solubilityofthings.com The presence of both a hydrogen-bond-donating alcohol group and a hydrogen-bond-accepting ether oxygen imparts unique physicochemical properties. libretexts.orgpurdue.edu

The hydroxyl (-OH) group allows these molecules to participate in hydrogen bonding with themselves and other molecules like water, which generally leads to higher boiling points and greater water solubility compared to analogous ethers without the alcohol function. purdue.edubritannica.com Conversely, the ether linkage (R-O-R') is relatively inert, stable to many oxidizing and reducing agents, and does not react with most acids or bases under moderate conditions. purdue.edu This chemical stability makes the ether group an excellent structural component and a desirable solvent for many organic reactions. libretexts.orgbritannica.com

The dual functionality of ether-alcohols is exploited in the synthesis of polymers, surfactants, and pharmaceutically active compounds. nih.govlumenlearning.com The alcohol provides a reactive handle for subsequent transformations, such as esterification or oxidation, while the ether linkage provides structural flexibility and stability. The synthesis of such motifs is often achieved through methods like the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide that then displaces a halide in a primary alkyl halide, a classic SN2 reaction. wikipedia.orgbyjus.com

Table 1: Comparative Physical Properties of Alcohols and Ethers with Similar Molecular Weights

Compound Formula Molar Mass (g/mol) Boiling Point (°C) Solubility in Water
Ethanol C₂H₆O 46.07 78.5 Completely miscible libretexts.org
Dimethyl Ether C₂H₆O 46.07 -24.8 Completely miscible libretexts.org
1-Butanol C₄H₁₀O 74.12 118 8 g/100 mL libretexts.org
Diethyl Ether C₄H₁₀O 74.12 34.6 8 g/100 mL libretexts.org

This table illustrates that while alcohols and their isomeric ethers can have similar solubilities, the ability of alcohols to hydrogen bond with each other leads to significantly higher boiling points. libretexts.orgbritannica.comlibretexts.org

Strategic Role of Benzyloxy Protecting Groups in Synthetic Design

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block, or "protect," a reactive site to prevent it from participating in a reaction intended for another part of the molecule. wikipedia.org This strategy, known as protecting group chemistry, is a cornerstone of multistep organic synthesis. numberanalytics.com The benzyl (B1604629) group (Bn), often introduced as a benzyl ether, is a widely used protecting group for alcohols due to its robustness and the specific conditions under which it can be selectively removed. wikipedia.org

A good protecting group must be easy to install, stable to a wide range of reaction conditions, and easy to remove with high yield when its protective function is no longer needed. youtube.com The benzyl group fulfills these criteria effectively. It is typically installed under basic conditions via the Williamson ether synthesis, reacting an alcohol with a benzyl halide (like benzyl bromide) and a base such as sodium hydride. organic-chemistry.org Alternatively, for substrates sensitive to base, acid-catalyzed methods are available. organic-chemistry.org

Benzyl ethers are notably stable across a broad spectrum of chemical environments, including acidic and basic conditions, and many oxidative and reductive reagents. youtube.com Their key advantage lies in their clean and efficient removal by catalytic hydrogenolysis. jk-sci.comambeed.com This process typically involves reacting the benzyl ether with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. jk-sci.com The reaction cleaves the carbon-oxygen bond of the ether, liberating the original alcohol and producing toluene (B28343) as a byproduct. organic-chemistry.org This deprotection method is highly selective and generally does not affect other common functional groups like esters or non-benzylic ethers, making it a powerful tool in complex synthetic pathways. jk-sci.com

Table 2: Common Methods for the Protection and Deprotection of Alcohols as Benzyl Ethers

Transformation Reagents and Conditions Key Features
Protection Alcohol, NaH, Benzyl Bromide (BnBr), in THF Standard Williamson ether synthesis; strong base. masterorganicchemistry.com
Alcohol, Ag₂O, Benzyl Bromide (BnBr), in DMF Milder conditions, useful for selective protection. wikipedia.org
Alcohol, Benzyl trichloroacetimidate, TfOH (catalyst) Acidic conditions, for base-sensitive substrates. organic-chemistry.org
Deprotection H₂, Palladium on Carbon (Pd/C), in Ethanol or THF Standard catalytic hydrogenolysis; high efficiency. jk-sci.com
H₂, Raney Nickel, in Ethanol Alternative catalyst for hydrogenolysis. wikipedia.org
1,4-Cyclohexadiene, Pd/C Transfer hydrogenolysis; avoids use of H₂ gas. organic-chemistry.orgjk-sci.com

This table summarizes several established protocols for the formation and cleavage of benzyl ethers, highlighting the versatility of the benzyl protecting group.

Overview of Current Research Trajectories Involving Linear Aliphatic Ether Alcohols

Convergent and Linear Synthesis Pathways

The synthesis of this compound can be approached through both linear and convergent strategies. A linear synthesis would involve the sequential modification of a single starting material, while a convergent approach would involve the synthesis of key fragments that are later joined.

Established Multi-Step Synthetic Sequences

A plausible and commonly employed strategy for the synthesis of ether-alcohols like this compound involves a multi-step sequence that relies on well-established organic transformations.

The formation of the two ether linkages in the target molecule is a critical step. The Williamson ether synthesis is a classic and reliable method for this purpose. This reaction involves the coupling of an alkoxide with an alkyl halide.

A potential linear synthesis could commence with the mono-benzylation of 1,5-pentanediol. The resulting 5-(benzyloxy)pentan-1-ol would then be activated, for instance, by conversion to an alkyl halide (e.g., 1-(benzyloxy)-5-bromopentane). Subsequent reaction of this intermediate with the sodium salt of 1,3-propanediol would yield the target molecule.

Alternatively, a convergent approach could involve the synthesis of two key building blocks: 1-(benzyloxy)-5-halopentane and 3-alkoxypropan-1-ol. For instance, 3-benzyloxy-1-propanol can be synthesized by the O-alkylation of 1,3-propanediol with benzyl (B1604629) chloride. chemicalbook.com A patent describes the preparation of 3-methoxy-1-propanol from 1,3-propanediol and methyl chloride, a reaction that can be adapted for benzylation. google.com The reaction of the sodium salt of 3-benzyloxy-1-propanol with a 5-halopentyl ether could then be envisioned.

A general procedure for the benzylation of an alcohol involves the use of a strong base, such as sodium hydride, to form the alkoxide, followed by the addition of benzyl bromide. orgsyn.orgresearchgate.net The reaction conditions for such O-alkylation reactions are summarized in the table below.

Reactants Reagents and Conditions Product Yield Reference
2-Methyl-3-nitrophenol, Benzyl chlorideK₂CO₃, DMF, 90°C, 3 hr6-Benzyloxy-2-nitrotoluene90% orgsyn.org
1-Naphthol, Benzyl bromideK₂CO₃, Acetonitrile, 125°C, 20 min (Microwave)1-Benzyloxynaphthalene91% chemicalbook.com
1,3-Propanediol, Benzyl chlorideKOH, 90-130°C, 2 hr3-Benzyloxy-1-propanol77% chemicalbook.com
1,3-Propanediol, Methyl chlorideMonopotassium salt, 120°C3-Methoxy-1-propanol71-82% google.com
Alcohols, Benzyl bromideSolid KOH, Solvent-freeBenzyl ethersHigh researchgate.net

An alternative strategy for introducing the terminal hydroxyl group involves the hydroboration-oxidation of a suitable alkene precursor. This two-step reaction is highly regioselective for the anti-Markovnikov addition of water across the double bond, yielding the terminal alcohol. acs.orgrsc.orgresearchgate.netyoutube.com

A synthetic route could involve the preparation of 1-(benzyloxy)-5-(prop-2-en-1-yloxy)pentane. This intermediate could be synthesized via O-alkylation of 5-(benzyloxy)pentan-1-ol with allyl bromide. Subsequent hydroboration-oxidation of the terminal alkene would furnish the desired this compound.

The hydroboration step typically employs borane (BH₃) or its complexes, such as BH₃·THF, followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution. acs.orgrsc.orgacs.org The concerted mechanism of hydroboration ensures a syn-addition of the hydrogen and boron atoms. researchgate.net

Alkene Substrate Reagents Product Key Features Reference
General Alkene1. BH₃·THF; 2. H₂O₂, NaOHAnti-Markovnikov AlcoholHigh regioselectivity, Syn-addition acs.orgacs.org
Terminal Alkyne1. Bulky borane; 2. H₂O₂, NaOHAldehydeAnti-Markovnikov hydroboration rsc.org

Development of Stereoselective Synthetic Approaches to Analogues

The synthesis of chiral analogues of this compound, where stereocenters are present in the propan-1-ol or pentyl backbone, requires the use of stereoselective synthetic methods. The synthesis of chiral 1,3-diols is a well-developed field and can be applied to create enantiomerically enriched versions of the target molecule or its precursors. acs.orgrsc.org

Methods for the stereoselective synthesis of 1,3-diols include:

Asymmetric reduction of β-hydroxy ketones: This is a common strategy to produce syn- or anti-1,3-diols depending on the reducing agent and substrate. researchgate.net

Enzyme-catalyzed reactions: Biocatalysts, such as lipases and reductases, can provide high enantioselectivity in the synthesis of chiral diols. rsc.org

Asymmetric aldol reactions: The development of chiral organocatalysts has enabled the direct asymmetric synthesis of chiral β-hydroxy ketones, which are precursors to chiral 1,3-diols. acs.org

Substrate-induced diastereoselective reactions: Utilizing a chiral starting material can direct the stereochemical outcome of subsequent reactions. researchgate.net

For example, starting from a chiral 1,3-diol, selective protection and subsequent alkylation could lead to a stereodefined analogue of the target compound.

Exploration of Catalytic Etherification Protocols

While the Williamson ether synthesis is robust, it often requires stoichiometric amounts of strong base. Modern catalytic methods offer milder and more atom-economical alternatives for ether formation.

Catalytic dehydrative etherification of alcohols is an attractive approach where water is the only byproduct. nih.gov Zeolites, such as ZSM-5, have been shown to catalyze the selective monobenzylation of glycerol with benzyl alcohol, affording 3-(benzyloxy)propane-1,2-diol in high yield. nih.gov This type of catalysis could potentially be applied to the synthesis of this compound by reacting 1,3-propanediol with 5-(benzyloxy)pentan-1-ol.

Palladium-catalyzed benzylation of indoles using benzyl carbonates has also been reported, showcasing the utility of transition metal catalysis in forming C-O bonds under mild conditions. nih.gov Furthermore, organotin reagents have been used in catalytic amounts for the regioselective benzylation of diols. researchgate.net Iron chlorides have also been investigated as eco-friendly catalysts for the etherification of benzyl alcohols. nih.gov

Catalyst System Reactants Product Key Features Reference
Zeolite ZSM-5Glycerol, Benzyl alcohol3-(Benzyloxy)propane-1,2-diolHigh selectivity for monoether nih.gov
Bu₂SnCl₂Diols, Benzyl chlorideMono-benzylated diolsRegioselective researchgate.net
Pd(PPh₃)₄Indoles, Benzyl methyl carbonate3-BenzylindoleninesMild conditions nih.gov
FeCl₃·6H₂OBenzyl alcoholsSymmetrical ethersGreen solvent nih.gov
[ChCl][TfOH]₂Benzene derivatives, Benzyl alcoholDiphenylmethane derivativesHomogeneous catalysis, easy separation google.com

Optimization of Reaction Parameters in Synthesis

The efficiency of any synthetic route to this compound is highly dependent on the optimization of reaction parameters for each step. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For O-alkylation reactions, the choice of base and solvent is crucial. Strong bases like sodium hydride in an aprotic solvent like DMF or THF are commonly used to ensure complete deprotonation of the alcohol. orgsyn.org However, for diols, selective mono-alkylation can be challenging. The use of phase-transfer catalysts can sometimes improve the selectivity and yield of such reactions. chemicalbook.com

In hydroboration-oxidation, the choice of borane reagent can influence the reaction. For sterically hindered alkenes, bulkier boranes like 9-BBN may be preferred. The oxidation step is typically carried out at low temperatures to control the exothermic reaction of hydrogen peroxide. youtube.com

For catalytic reactions, catalyst loading, temperature, and reaction time are critical parameters that need to be fine-tuned to maximize yield and selectivity while minimizing side reactions. For instance, in the zeolite-catalyzed etherification of glycerol, the reaction temperature and catalyst concentration were found to significantly impact the product distribution. nih.gov

Investigation of Solvent Systems and Their Influence on Reaction Efficiency

The choice of solvent is critical in ether synthesis, as it influences the solubility of reagents, reaction rates, and the pathway of side reactions.

Aprotic Polar Solvents: Solvents such as dimethylformamide (DMF) and acetone are frequently employed for SN2 reactions like ether synthesis. mdpi.com In the preparation of a related benzylated compound, anhydrous acetone was used with potassium carbonate as the base, heating the mixture to 55°C for four hours. mdpi.com Similarly, DMF was used as a solvent for an alkylation reaction at 80°C, which proceeded over 48 hours. mdpi.comunimi.it These solvents are effective at solvating the cation of the base (e.g., K⁺), leaving the alkoxide nucleophile more reactive.

Aromatic Hydrocarbons: Toluene (B28343) is another common solvent, particularly in reactions where the removal of water is necessary. orgsyn.org In a procedure for preparing 2-benzyloxypyridine, a related ether, the reaction was conducted in toluene at reflux, utilizing a Dean-Stark trap for the azeotropic removal of water. orgsyn.org This approach can drive the equilibrium towards product formation.

Reactant as Solvent: In some instances, one of the reactants, typically a liquid diol like 1,3-propanediol, can serve as the solvent. chemicalbook.comgoogle.com This method simplifies the reaction setup and can lead to high concentrations of reactants. However, it may require careful control of stoichiometry to prevent undesired side products, such as dialkylation.

Mixed Solvent Systems: For certain benzylation techniques, such as those using O-benzyl-2,2,2-trichloroacetimidate, a mixture of solvents like anhydrous cyclohexane and dichloromethane (in a 7:1 ratio) has been proven effective. orgsyn.org This system is suitable for reactions that are sensitive to protic or highly polar environments.

Table 1: Influence of Solvent Systems on Ether Synthesis

Solvent SystemTypical Base/CatalystConditionsInfluence on Reaction Efficiency
AcetoneK₂CO₃55 °C, 4hGood for SN2, facilitates reactions with moderate bases. mdpi.com
Dimethylformamide (DMF)K₂CO₃, 18-crown-680 °C, 48hAprotic polar solvent, enhances nucleophilicity. mdpi.comunimi.it
TolueneKOH, 18-crown-6Reflux (~111 °C)Allows for azeotropic removal of water, driving the reaction forward. orgsyn.org
1,3-PropanediolKOH90-130 °CActs as both reactant and solvent, high concentration but risks di-alkylation. chemicalbook.com
Cyclohexane/DichloromethaneTrifluoromethanesulfonic acidRoom Temp.Used for acid-catalyzed benzylation, suitable for base-sensitive substrates. orgsyn.org

Control of Temperature and Reaction Duration for Yield and Selectivity

Temperature and reaction time are interdependent variables that must be carefully optimized to maximize the yield of the desired product while minimizing the formation of impurities.

Higher temperatures generally accelerate the reaction rate but can also promote side reactions such as elimination or, in the case of diol starting materials, the formation of double-alkylation products. For instance, a synthesis of 3-benzyloxy-1-propanol involved heating at 90°C during the addition of benzyl chloride, followed by an increase to 130°C for a 2-hour reaction period to ensure completion. chemicalbook.com In contrast, another benzylation using benzyl bromide in acetone was conducted at a milder temperature of 55°C for 4 hours. mdpi.com

Reactions can also be performed at room temperature, although this typically requires significantly longer durations. An acid-catalyzed benzylation was stirred for 48 to 60 hours at ambient temperature to achieve a high yield. orgsyn.org The specific combination of reagents dictates the optimal thermal conditions. For example, a reaction in toluene with a phase-transfer catalyst was brought to reflux for only one hour. orgsyn.org

Table 2: Temperature and Duration Control in Analogous Syntheses

TemperatureDurationReagents/SolventOutcome
90 °C → 130 °C2 hoursBenzyl chloride, KOH / 1,3-Propanediol77% yield of mono-benzylated product. chemicalbook.com
55 °C4 hoursBenzyl bromide, K₂CO₃ / AcetoneEffective benzylation of a hydroxyl group. mdpi.com
Reflux (~111 °C)1 hourBenzyl alcohol, KOH, 18-crown-6 / Toluene95-96% yield of the corresponding ether. orgsyn.org
100 °C2.6 hoursMethyl chloride, Potassium salt / 1,3-Propanediol82% yield of the mono-methylated product. google.com
Room Temp.48-60 hoursO-benzyl-2,2,2-trichloroacetimidate, TfOH / Cyclohexane/CH₂Cl₂90% yield of the benzylated ester. orgsyn.org

Evaluation of Catalysts and Reagents for Specific Transformations

The choice of reagents and catalysts is fundamental to directing the chemical transformation towards the desired product.

Williamson Ether Synthesis Reagents: This classic method remains a primary choice. It typically involves a strong base such as potassium hydroxide (KOH) to deprotonate the alcohol, followed by the addition of an alkylating agent like benzyl chloride or benzyl bromide. mdpi.comorgsyn.orgchemicalbook.com Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic hydroxyl groups or when milder conditions are required. mdpi.com

Phase-Transfer Catalysts: To improve the efficiency of reactions in biphasic systems or when using inorganic bases in organic solvents, phase-transfer catalysts are invaluable. 18-crown-6 is a notable example, used to complex with potassium ions (K⁺), thereby increasing the solubility and reactivity of the associated alkoxide anion in solvents like toluene or DMF. mdpi.comorgsyn.org

Catalytic Iodide: In reactions involving benzyl chloride, the addition of catalytic amounts of potassium iodide (KI) or sodium iodide can accelerate the reaction. google.comgoogle.com This is due to the in-situ Finkelstein reaction, where the chloride is displaced by iodide to form the more reactive benzyl iodide.

Acid-Catalyzed Benzylation: An alternative to base-mediated methods is the use of benzyl trichloroacetimidate, which reacts with alcohols in the presence of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH). orgsyn.orgorgsyn.org This method is advantageous for substrates that are sensitive to strongly basic conditions.

Table 3: Reagents and Catalysts for Benzylation Reactions

Reagent/CatalystFunctionTypical Reaction Conditions
Potassium Hydroxide (KOH)BaseUsed in solvents like toluene or the reactant diol itself. orgsyn.orgchemicalbook.com
Potassium Carbonate (K₂CO₃)BaseMilder base used in aprotic polar solvents like acetone or DMF. mdpi.com
Benzyl Chloride / Benzyl BromideBenzylating AgentPrimary alkyl halides for introducing the benzyl group via SN2 reaction. mdpi.comchemicalbook.com
18-Crown-6Phase-Transfer CatalystUsed with potassium bases (KOH, K₂CO₃) in organic solvents. mdpi.comorgsyn.org
Potassium Iodide (KI)CatalystAdded to reactions with alkyl chlorides to generate a more reactive alkyl iodide in situ. google.com
O-benzyl-2,2,2-trichloroacetimidateBenzylating AgentUsed under acidic conditions with a catalyst like TfOH. orgsyn.org
Trifluoromethanesulfonic acid (TfOH)Acid CatalystPromotes benzylation with benzyl trichloroacetimidate at room temperature. orgsyn.org

Advanced Downstream Processing and Isolation Techniques

Following the chemical reaction, a series of work-up and purification steps are required to isolate the target compound, this compound, from unreacted starting materials, catalysts, salts, and byproducts.

Strategic Work-up Procedures for Complex Reaction Mixtures

The initial purification phase, or work-up, is designed to separate the crude product from the bulk of the reaction mixture components.

A typical procedure begins with quenching the reaction, often by cooling and adding water. orgsyn.org This is followed by liquid-liquid extraction to move the desired organic product into an organic solvent while inorganic salts and other water-soluble impurities remain in the aqueous phase. A common extraction system is water and diethyl ether. chemicalbook.com In other cases, the reaction mixture is diluted with an organic solvent like diethyl ether and washed sequentially with an acidic solution (e.g., 5% aq. HCl) to remove basic residues, and then with brine to reduce the amount of dissolved water in the organic phase. mdpi.com

If the reaction generates solid byproducts, filtration is a key step. This can involve filtering off precipitated salts like potassium chloride or filtering the reaction mixture through a pad of Celite to remove finely dispersed solids or spent catalysts. mdpi.comgoogle.com The final step of the work-up is the removal of the organic solvent, typically achieved using a rotary evaporator under reduced pressure, to yield the crude product as an oil or solid. orgsyn.orgchemicalbook.com

Chromatographic Separation Methods for Target Compound Isolation

To achieve high purity, the crude product must undergo further purification, most commonly through chromatography or distillation.

Flash Column Chromatography: This is the most versatile and widely cited method for purifying compounds of this nature. mdpi.comorgsyn.org The crude material is loaded onto a column of silica gel and eluted with a carefully chosen solvent system. The selection of the eluent is critical for separating the target compound from closely related impurities. Documented solvent systems for similar compounds include mixtures of hexane and ethyl acetate (e.g., 8:2 ratio) or petroleum ether and ethyl acetate (e.g., 4:1 ratio). mdpi.comunimi.it For separating less polar compounds, a system of cyclohexane and isopropanol (9:1) has also been used. mdpi.com

Distillation: For intermediates or final products that are thermally stable and sufficiently volatile, vacuum distillation is an effective purification technique. chemicalbook.com For example, the related compound 3-benzyloxy-1-propanol can be purified by distillation at a reduced pressure, with a reported boiling point of 111-114 °C at 2 mmHg. sigmaaldrich.com This method is excellent for removing non-volatile impurities.

Table 4: Purification Techniques for the Isolation of Benzylated Alcohols

TechniqueConditions / Eluent SystemPurpose
Flash Column ChromatographyHexane / Ethyl Acetate (8:2)Separation of products based on polarity. mdpi.com
Flash Column ChromatographyCyclohexane / Isopropanol (9:1)Isolation of target compound from a mixture of isomers. mdpi.com
Flash Column ChromatographyPetroleum Ether / Ethyl Acetate (4:1)Purification of crude product after initial work-up. unimi.it
Vacuum Distillation111-114 °C / 2 mmHgPurification of thermally stable, volatile liquid products like 3-benzyloxy-1-propanol. chemicalbook.comsigmaaldrich.com
FiltrationCelite padRemoval of solid catalysts (e.g., Pd/C) or fine precipitates post-reaction. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Assignment

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. For this compound, each set of protons has a characteristic chemical shift and splitting pattern, allowing for a complete assignment of the proton skeleton.

The aromatic protons of the benzyl group are expected to appear in the downfield region, typically between 7.2 and 7.4 ppm, as a multiplet. The two benzylic protons (C₆H₅CH₂ -) are chemically equivalent and would present as a singlet around 4.5 ppm. chemicalbook.com The protons adjacent to the ether and alcohol oxygen atoms are deshielded and appear at distinct chemical shifts. For instance, the protons on the carbon next to the alcohol's oxygen (-CH₂ OH) are anticipated around 3.7-3.8 ppm as a triplet, while the protons on carbons adjacent to the ether linkages (-CH₂ -O-) would resonate in the 3.4-3.6 ppm range. uci.edu The hydroxyl proton (-OH) typically appears as a broad singlet whose chemical shift can vary depending on concentration and solvent, but is often found between 2.0 and 2.5 ppm. libretexts.org The remaining aliphatic protons within the pentyl and propyl chains would produce signals in the more upfield region of the spectrum (approximately 1.4-1.9 ppm).

Predicted ¹H NMR Data for this compound

< table> < tr> < th>Proton Assignment < th>Predicted Chemical Shift (ppm) < th>Predicted Multiplicity < tr> < td>Ar-H < td>7.2 - 7.4 < td>Multiplet < tr> < td>C₆H₅CH₂ O- < td>~4.5 < td>Singlet < tr> < td>-OCH₂ CH₂CH₂OH < td>3.7 - 3.8 < td>Triplet < tr> < td>C₆H₅CH₂O(CH₂)₄CH₂ O- < td>~3.5 < td>Triplet < tr> < td>-OCH₂CH₂ CH₂OH < td>~1.8 < td>Quintet < tr> < td>C₆H₅CH₂OCH₂ (CH₂)₃CH₂O- < td>~3.4 < td>Triplet < tr> < td>C₆H₅CH₂OCH₂(CH₂ )₂CH₂CH₂O- < td>1.4 - 1.7 < td>Multiplet < tr> < td>-OH < td>Variable (e.g., 2.0 - 2.5) < td>Broad Singlet < /table>

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. Due to the wide range of ¹³C chemical shifts, it is highly probable that each carbon atom in this compound will give a distinct signal, confirming the total number of carbons. libretexts.org

The carbons of the aromatic ring are expected in the 127-138 ppm region. oregonstate.edu The benzylic carbon (C₆H₅C H₂-) would likely appear around 73 ppm. Carbons bonded to the ether and alcohol oxygens (C -O) typically resonate in the 60-72 ppm range. oregonstate.eduwisc.edu The remaining aliphatic carbons in the pentyl and propyl chains will appear in the upfield region, generally between 20 and 40 ppm. libretexts.org

Predicted ¹³C NMR Data for this compound

< table> < tr> < th>Carbon Assignment < th>Predicted Chemical Shift (ppm) < tr> < td>Aromatic C (quaternary) < td>~138 < tr> < td>Aromatic C -H < td>127 - 129 < tr> < td>C₆H₅C H₂O- < td>~73 < tr> < td>Ether C -O (C₅H₁₀O & C₃H₆O chains) < td>68 - 72 < tr> < td>Alcohol C -OH < td>~62 < tr> < td>Aliphatic -C H₂- < td>22 - 32 < /table>

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) Methodologies

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and high molecular weight compounds, including alcohols and ethers. nih.gov When analyzing this compound, ESI-MS would typically be performed in positive ion mode. The technique generates charged molecules with minimal fragmentation, primarily producing the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺. acs.org This allows for the unambiguous determination of the compound's molecular weight. For a molecular formula of C₁₅H₂₄O₃, the expected monoisotopic mass is approximately 252.17 g/mol .

Integration of Liquid Chromatography with Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. scientistlive.com This hybrid technique is invaluable for assessing the purity of a synthesized compound. uccore.org An LC method can be developed to separate the target compound, this compound, from any starting materials, by-products, or other impurities. As each component elutes from the LC column, it enters the mass spectrometer, which confirms the identity of the main peak by its mass-to-charge ratio and provides the molecular weights of any separated impurities. rsc.org This dual-detection method provides a high degree of confidence in both the identity and purity of the sample.

In tandem MS (MS/MS) experiments, the molecular ion can be selected and fragmented. A characteristic fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, which would result in a prominent fragment ion at m/z 91, corresponding to the tropylium cation ([C₇H₇]⁺). acs.org Other fragmentations would involve cleavage at the ether linkages (alpha-cleavage), providing further confirmation of the molecule's connectivity. miamioh.edu

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. The most prominent would be a strong, broad band in the region of 3200-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the primary alcohol group, broadened due to hydrogen bonding. youtube.comorgchemboulder.com A strong absorption band for the C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹. quimicaorganica.org The C-O stretching vibration of the ether linkages would likely appear in the 1100-1150 cm⁻¹ region. youtube.com

Additionally, the spectrum would display C-H stretching vibrations. The aromatic C-H stretches from the benzyl group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pentyl and propyl chains would be found just below 3000 cm⁻¹. Aromatic C=C stretching absorptions are expected in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Data for this compound

< table> < tr> < th>Functional Group < th>Vibrational Mode < th>Predicted Wavenumber (cm⁻¹) < tr> < td>Alcohol (-OH) < td>O-H Stretch (broad) < td>3200 - 3500 < tr> < td>Aromatic (C-H) < td>C-H Stretch < td>>3000 < tr> < td>Aliphatic (C-H) < td>C-H Stretch < td><3000 < tr> < td>Aromatic (C=C) < td>C=C Stretch < td>1450 - 1600 < tr> < td>Ether (C-O-C) < td>C-O Stretch < td>1100 - 1150 < tr> < td>Primary Alcohol (C-OH) < td>C-O Stretch < td>~1050 < /table>

Reactivity and Derivatization Strategies of 3 5 Benzyloxy Pentyl Oxy Propan 1 Ol

Chemical Transformations at the Terminal Hydroxyl Group

The primary alcohol functionality is a key site for derivatization, allowing for the introduction of a wide variety of other chemical groups through several fundamental organic reactions.

Esterification and O-Alkylation Reactions

Esterification: The terminal hydroxyl group of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol can be readily converted into an ester. This is typically achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or more efficiently, by using more reactive carboxylic acid derivatives such as acyl chlorides or acid anhydrides in the presence of a base. byjus.comchemguide.co.uk These reactions are generally high-yielding and allow for the incorporation of a vast array of R-groups, modifying the compound's steric and electronic properties. The reactivity for esterification follows the order of primary > secondary > tertiary alcohols, making the primary alcohol in the subject molecule highly suitable for this transformation. quora.com

O-Alkylation: The hydroxyl group can also be transformed into an ether via O-alkylation. A prevalent method for this is the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by a nucleophilic substitution (SN2) reaction with a primary alkyl halide or tosylate. organic-chemistry.orgfrancis-press.combyjus.comwikipedia.org This reaction is highly efficient for primary alcohols and provides a straightforward route to introduce new alkyl or aryl chains. francis-press.comwikipedia.org

Table 1: Representative Esterification and O-Alkylation Reactions
Reaction TypeReagent(s)Product
EsterificationAcetic Anhydride, Pyridine3-((5-(Benzyloxy)pentyl)oxy)propyl acetate
EsterificationBenzoyl Chloride, Triethylamine3-((5-(Benzyloxy)pentyl)oxy)propyl benzoate
O-Alkylation1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)1-((5-(Benzyloxy)pentyl)oxy)-3-methoxypropane
O-Alkylation1. Potassium tert-butoxide (t-BuOK) 2. Ethyl Bromide (CH₃CH₂Br)1-((5-(Benzyloxy)pentyl)oxy)-3-ethoxypropane

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation state of the terminal carbon can be precisely controlled to yield either an aldehyde or a carboxylic acid, depending on the chosen oxidant and reaction conditions. wikipedia.orgbyjus.com

Oxidation to Aldehydes: The partial oxidation of the primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. chemistrysteps.com Common reagents for this transformation include Pyridinium Chlorochromate (PCC) or carrying out the reaction under conditions where the aldehyde is removed by distillation as it forms. chemistryguru.com.sglibretexts.org The latter strategy is effective because the resulting aldehyde typically has a lower boiling point than the starting alcohol. chemistryguru.com.sg

Oxidation to Carboxylic Acids: To achieve full oxidation to a carboxylic acid, stronger oxidizing agents and more rigorous conditions are necessary. libretexts.orgnih.govorganic-chemistry.org Reagents such as potassium permanganate (KMnO₄) or chromium-based oxidants like Jones reagent (CrO₃ in sulfuric acid) are commonly employed. wikipedia.orgresearchgate.net The reaction is often performed by heating the alcohol under reflux with an excess of the oxidizing agent to ensure the intermediate aldehyde is fully converted to the carboxylic acid. libretexts.org

Table 2: Oxidation Conditions for the Terminal Hydroxyl Group
Desired ProductReagent(s)Typical Conditions
AldehydePyridinium Chlorochromate (PCC)Anhydrous Dichloromethane, Room Temperature
AldehydePotassium Dichromate (K₂Cr₂O₇), H₂SO₄Excess alcohol, gentle heating with immediate distillation of the product
Carboxylic AcidPotassium Permanganate (KMnO₄), NaOHAqueous solution, heat
Carboxylic AcidJones Reagent (CrO₃, H₂SO₄)Acetone, 0°C to Room Temperature
Carboxylic AcidPotassium Dichromate (K₂Cr₂O₇), H₂SO₄Excess oxidizing agent, heat under reflux

Manipulation and Cleavage of the Benzyl (B1604629) Ether Moiety

The benzyl group serves as a robust protecting group for the hydroxyl function at the other end of the molecule. Its removal, or deprotection, is a key step in many synthetic pathways, unmasking a second primary alcohol for further functionalization.

Selective Deprotection Strategies (e.g., Hydrogenolysis)

The most common and mild method for the cleavage of a benzyl ether is catalytic hydrogenolysis. youtube.comacsgcipr.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). youtube.com The reaction proceeds under neutral conditions and is highly selective for the benzyl C-O bond, leaving many other functional groups intact. thieme-connect.com The products of this reaction are the deprotected diol, 5-(3-hydroxypropoxy)pentan-1-ol, and toluene (B28343). youtube.com Transfer hydrogenation, using a hydrogen donor like formic acid in place of H₂ gas, can also be employed. organic-chemistry.org

Reductive and Oxidative Cleavage Methods

While hydrogenolysis is prevalent, other methods exist for benzyl ether cleavage, which can be advantageous when the molecule contains functional groups sensitive to hydrogenation (e.g., alkenes or alkynes).

Reductive Cleavage: This can be achieved using dissolving metal reductions, such as lithium in liquid ammonia or with lithium naphthalenide. organic-chemistry.orgresearchgate.netacs.org These powerful reducing systems can cleave the benzyl ether but are generally less chemoselective than catalytic hydrogenolysis.

Oxidative Cleavage: Benzyl ethers can be cleaved under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective, particularly with photoirradiation for simple benzyl ethers. organic-chemistry.orgnih.govresearchgate.netnih.govacs.org Other oxidative methods include the use of ozone or certain Lewis acids like boron trichloride (BCl₃), which can facilitate cleavage under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 3: Comparison of Benzyl Ether Cleavage Methods
MethodReagent(s)ConditionsKey Advantages
HydrogenolysisH₂, Pd/CRoom temperature, atmospheric pressureVery mild, high yield, clean reaction
Reductive CleavageLithium, Liquid AmmoniaLow temperature (-78°C)Useful when hydrogenation is not viable
Oxidative CleavageDDQ, Visible LightRoom temperature, photoirradiationAvoids reducing conditions
Lewis Acid CleavageBoron Trichloride (BCl₃)Low temperatureEffective and mild, tolerates many functional groups

Functionalization for Integration into Advanced Molecular Architectures

The bifunctional nature of this compound makes it an ideal linker or spacer molecule for constructing larger, more complex structures. nih.govresearchgate.netexlibrisgroup.comnih.govacs.org The distinct reactivity of its two functional groups allows for orthogonal chemical strategies.

For instance, the terminal hydroxyl group can be converted to a carboxylic acid, which can then be used to form amide bonds with amines or ester bonds with other alcohols. libretexts.org Alternatively, it could be transformed into a leaving group (e.g., a tosylate) to allow for nucleophilic substitution. Following these transformations, the benzyl ether can be deprotected to reveal a new hydroxyl group, which provides a handle for a second, distinct chemical manipulation. This sequential functionalization allows the molecule to be integrated into polymers, drug-delivery systems, or as a scaffold in supramolecular chemistry.

Introduction of Linker Motifs for Bifunctional Compounds

The molecular structure of this compound features a primary alcohol (-OH) and a benzyl ether. The primary alcohol is the most chemically accessible site for the introduction of linker motifs to create bifunctional compounds. These linkers can serve to connect the molecule to other chemical entities, such as proteins, solid supports, or fluorescent labels. The benzyloxy group acts as a protecting group for a terminal phenol, which can be deprotected to provide a secondary site for functionalization.

The primary alcohol can undergo a variety of reactions to attach a linker. Common strategies include:

Esterification: Reaction with a carboxylic acid, acyl chloride, or anhydride to form an ester linkage. This is a straightforward method to introduce a wide range of linkers containing a terminal carboxylic acid.

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide, can form a stable ether linkage. This is suitable for attaching alkyl-based linkers.

Conversion to Alkyl Halide: The alcohol can be converted to an alkyl chloride or bromide using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). youtube.com This functional group can then be used in nucleophilic substitution reactions to attach various linkers.

Activation as a Sulfonate Ester: Conversion of the alcohol to a tosylate or mesylate creates an excellent leaving group for subsequent nucleophilic substitution reactions. jackwestin.com

The choice of linker and the chemical strategy for its attachment depends on the desired application of the resulting bifunctional molecule. For example, a linker with a terminal azide or alkyne can be used for "click chemistry" reactions.

The benzyloxy group can be removed by catalytic hydrogenation to reveal a phenolic hydroxyl group. organic-chemistry.org This secondary functional group can then be further derivatized, allowing for the creation of more complex bifunctional structures.

Table 1: Strategies for Introducing Linker Motifs

Reaction Type Reagent Examples Linker Functional Group Introduced
Esterification Carboxylic acids (with DCC/DMAP), Acyl chlorides, Anhydrides Ester
Etherification Alkyl halides (with NaH) Ether
Urethane Formation Isocyanates Urethane
Conversion to Halide SOCl₂, PBr₃ Alkyl chloride, Alkyl bromide
Sulfonate Ester Formation TsCl, MsCl Tosylate, Mesylate

Derivatization for Enhanced Analytical Detectability

For the purpose of enhancing analytical detectability, particularly in techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC), this compound can be chemically modified. Derivatization aims to introduce a chromophore, fluorophore, or a group that improves ionization efficiency for mass spectrometry (MS) detection. science.govresearchgate.net

The primary alcohol is the principal target for derivatization. Common derivatizing agents for hydroxyl groups include:

UV-Absorbing Groups: Reagents such as benzoyl chloride or p-nitrobenzoyl chloride can be reacted with the alcohol to form esters that strongly absorb ultraviolet (UV) light, significantly improving detection limits in UV-Vis spectrophotometry.

Fluorescent Tags: Fluorescent reagents like dansyl chloride or fluorescein isothiocyanate (FITC) can be attached to the alcohol to enable highly sensitive fluorescence detection. nih.gov

Silylation Reagents: For GC analysis, the volatility and thermal stability of the compound can be improved by silylation of the hydroxyl group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. greyhoundchrom.comnih.gov

Acylation Reagents: Acylation with reagents like trifluoroacetic anhydride (TFAA) can improve chromatographic properties and introduce a readily ionizable group for MS detection.

The choice of derivatization strategy is dictated by the analytical technique to be employed and the required sensitivity. For instance, for trace analysis in complex matrices, fluorescence derivatization is often preferred due to its high sensitivity and selectivity. nih.gov

Table 2: Derivatization Strategies for Enhanced Analytical Detectability

Analytical Technique Derivatization Reagent Functional Group Introduced Purpose of Derivatization
HPLC-UV Benzoyl chloride, p-Nitrobenzoyl chloride Benzoyl ester, p-Nitrobenzoyl ester Introduction of a chromophore
HPLC-Fluorescence Dansyl chloride, Fluorescein isothiocyanate (FITC) Dansyl ether, Fluorescein thiocarbamate Introduction of a fluorophore
GC-FID/MS BSTFA, MSTFA Trimethylsilyl ether Increased volatility and thermal stability
LC-MS Acylating agents (e.g., TFAA), Reagents with ionizable groups Acyl ester, Ionizable tags Improved ionization efficiency

Computational and Theoretical Investigations of 3 5 Benzyloxy Pentyl Oxy Propan 1 Ol

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical methods, particularly density functional theory (DFT), are employed to model the electronic structure and predict the preferred three-dimensional arrangements (conformations) of 3-((5-(benzyloxy)pentyl)oxy)propan-1-ol.

Energy Minimization and Conformational Analysis

Conformational analysis is the study of the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgchemistrysteps.comlibretexts.org For this compound, the presence of multiple single bonds in its backbone and side chains results in a high degree of flexibility and a complex potential energy surface with numerous conformers.

The process of energy minimization involves calculating the potential energy of a given conformation and systematically adjusting the geometry to find a structure with a minimum energy value. ijcsit.comopenreview.net This is performed for numerous starting geometries to explore the conformational landscape thoroughly. The most stable conformers are those that minimize unfavorable steric interactions (crowding of bulky groups) and maximize stabilizing forces like intramolecular hydrogen bonding, if possible. libretexts.org For this molecule, key dihedral angles include those around the C-C and C-O bonds of the pentoxy and propoxy chains. The orientation of the bulky benzyloxy group relative to the rest of the aliphatic chain is a primary determinant of conformational stability.

Table 1: Illustrative Calculated Relative Energies of Low-Energy Conformers of this compound
ConformerKey Dihedral Angle (O-C-C-C in pentyl chain)Relative Energy (kcal/mol)Description
A179.8°0.00Fully extended, anti-periplanar chain minimizing steric hindrance.
B68.2°1.15Gauche conformation, slightly higher in energy due to increased steric interaction.
C-70.5°1.20Alternative gauche conformation with similar energy to Conformer B.
D-175.3°2.50Folded conformation where end groups approach, potentially increasing van der Waals interactions but also steric strain.

Note: The data presented in this table is illustrative, based on principles of conformational analysis for flexible ether-alcohols, and represents typical values that would be obtained from quantum chemical calculations. chemrxiv.org

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. fiveable.meacs.org

For this compound, the HOMO is expected to be localized on the oxygen atoms of the ether and alcohol functional groups, as these atoms possess non-bonding lone pair electrons. This indicates that these sites are the most nucleophilic and susceptible to attack by electrophiles. The LUMO is likely distributed across the aromatic ring of the benzyloxy group, making it the most probable site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability and lower reactivity.

Table 2: Representative Calculated Frontier Molecular Orbital Energies
OrbitalEnergy (eV)
HOMO-7.12
LUMO1.58
HOMO-LUMO Gap8.70

Note: These values are representative examples for a molecule of this type and would be precisely determined through specific quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the energies of reactants, products, intermediates, and the elusive transition states that connect them. mit.edu

Prediction of Reactivity and Selectivity in Organic Transformations

DFT-based methods can be used to predict the reactivity of different sites within this compound and the selectivity of its reactions. nih.govmdpi.comchemrxiv.org For example, in an oxidation reaction, there are two primary susceptible sites: the primary alcohol (-CH₂OH) and the benzylic position (Ph-CH₂-O-). By computationally modeling the reaction pathways for oxidation at both sites, one can calculate the activation energy for each path. The pathway with the lower activation energy would be the kinetically favored one, thus predicting the reaction's selectivity. Similarly, for an ether cleavage reaction, computational models can help determine which of the two ether linkages is more likely to be cleaved by a given reagent under specific conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules in a condensed phase (e.g., in a solvent) and to characterize intermolecular interactions over time. youtube.com MD simulations model the movements of atoms and molecules based on a classical force field, providing a dynamic view of molecular behavior. cambridge.org

For this compound, MD simulations can reveal crucial information about its interactions with itself and with solvent molecules. Key interactions to investigate include:

Hydrogen Bonding: The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to interactions with polar solvents (like water) or self-association between molecules.

Van der Waals Interactions: The long aliphatic chains contribute to dispersion forces, influencing how the molecules pack and interact with nonpolar environments.

Pi-Interactions: The benzene ring of the benzyloxy group can engage in π-π stacking with other aromatic systems or in CH-π interactions. nih.gov

By analyzing the simulation trajectories, one can quantify the strength and lifetime of these interactions, which are fundamental to understanding the macroscopic properties of the substance.

Table 3: Illustrative Intermolecular Interaction Energies from MD Simulations
Interaction TypePartner MoleculeAverage Interaction Energy (kcal/mol)
Hydrogen BondingWater (as solvent)-4.8
Van der WaalsHexane (as solvent)-2.1
Self-Association (H-Bonding)Another molecule of the same compound-4.5
Self-Association (π-π Stacking)Another molecule of the same compound-2.3

Note: Data is representative and serves as an example of the types of quantitative results that can be obtained from molecular dynamics simulations.

Q & A

Q. How can researchers optimize the synthesis of 3-((5-(Benzyloxy)pentyl)oxy)propan-1-ol to improve yield and purity?

Methodological Answer:

  • Step 1 : Use a Williamson ether synthesis approach, coupling 5-(benzyloxy)pentanol with 3-chloropropan-1-ol under basic conditions (e.g., NaH or K₂CO₃). Monitor reaction progress via TLC or HPLC .
  • Step 2 : Purify the crude product via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Purity can be confirmed by GC-MS or ¹H/¹³C NMR .
  • Step 3 : Optimize reaction temperature (40–60°C) and solvent polarity (e.g., THF or DMF) to minimize side reactions like elimination or over-alkylation .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Confirm ether linkages and benzyl group positioning via ¹H NMR (δ 3.5–4.5 ppm for ether protons) and ¹³C NMR (δ 70–80 ppm for C-O bonds) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns .
  • X-ray Crystallography : For definitive structural confirmation, grow single crystals in a slow-evaporating solvent (e.g., ethanol/water mix) and analyze .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to slow oxidative degradation of the benzyl ether group .
  • Handling : Use EN 374-certified nitrile gloves and fume hoods to avoid dermal exposure and inhalation .
  • Stability Testing : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. What experimental strategies address contradictions in reactivity data for this compound under varying conditions?

Methodological Answer:

  • Controlled Variable Testing : Systematically vary solvent polarity, temperature, and catalyst loadings to isolate factors affecting reactivity. For example, polar aprotic solvents (e.g., DMF) may stabilize intermediates in SN2 pathways .
  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to track reaction rates and identify competing mechanisms (e.g., elimination vs. substitution) .
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to predict transition states and validate experimental observations .

Q. How can researchers design experiments to study the compound’s interactions in complex matrices (e.g., wastewater or biological systems)?

Methodological Answer:

  • Matrix Simulation : Prepare synthetic wastewater containing common ions (Na⁺, Ca²⁺) and organic matter (humic acid) to assess adsorption/desorption behavior via LC-MS/MS .
  • Hyperspectral Imaging (HSI) : Use HSI to map spatial distribution in environmental samples, though note limitations in organic degradation over time (cool samples to 4°C during analysis) .
  • Microscopy : For biological studies, combine fluorescence tagging (e.g., FITC conjugation) with confocal microscopy to track cellular uptake .

Q. What advanced methods resolve discrepancies in reported physicochemical properties (e.g., boiling point or density)?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure exact boiling points and phase transitions under controlled pressure (e.g., reduced pressure for low-volatility compounds) .
  • QSPR Modeling : Use quantitative structure-property relationship models to predict properties like logP or solubility, validating against experimental data .
  • Cross-Lab Validation : Collaborate with independent labs to standardize measurement protocols (e.g., ASTM methods for density) .

Q. How can researchers investigate the compound’s catalytic or solvent effects in multi-step syntheses?

Methodological Answer:

  • Catalytic Screening : Test the compound as a phase-transfer catalyst in biphasic reactions (e.g., alkylation of phenols). Monitor efficiency via ¹H NMR yield calculations .
  • Solvent Polarity Studies : Compare reaction rates in this compound vs. traditional solvents (e.g., DMSO) using kinetic profiling .
  • In Situ IR Spectroscopy : Track intermediate formation in real-time to identify solvent-specific stabilization effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.